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Cat. No.: B8536097
Get Quote
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2-Propylheptyl octanoate (CAS RN: 868839-23-0) is the ester formed from the reaction of 2-
propylheptanol and octanoic acid.[1] Its unique branched alkyl chain structure imparts specific
physicochemical properties, such as a low freezing point, good thermal stability, and a distinct
sensory profile, making it a versatile ingredient in cosmetics and potentially in pharmaceutical
formulations.[1] Unlike its linear isomers, the branching in the alcohol moiety introduces steric
hindrance that can influence its reactivity, viscosity, and solvent characteristics. This guide will
explore these properties in detail, providing a foundational understanding for its application in
research and development.

Physicochemical Properties: A Quantitative
Overview

Precise experimental data for some physical properties of 2-propylheptyl octanoate are not
readily available in the public domain. However, computational models and data from
analogous compounds provide reliable estimates.

Table 1: Key Physicochemical Properties of 2-Propylheptyl Octanoate
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Value
Property . . Source
(Predicted/Experimental)

Molecular Formula C1sH3602 [2][3]
Molecular Weight 284.48 g/mol [2][3]
Appearance Colorless to pale yellow liquid [1]
Odor Characteristic [1]
Boiling Point Not experimentally determined  [4]
Melting Point Not experimentally determined  [4]
Density Not experimentally determined  [4]

. Insoluble in water; soluble in
Solubility ] [1]
organic solvents

logP (Octanol/Water) 9 (Predicted) [5]

Note: The lack of extensive experimental data underscores the need for empirical validation for
critical applications.

Synthesis of 2-Propylheptyl Octanoate via Fischer
Esterification

The most common and industrially scalable method for synthesizing 2-propylheptyl octanoate

is the Fischer esterification of 2-propylheptanol with octanoic acid, using an acid catalyst.[6][7]
This reversible reaction is driven to completion by removing the water byproduct, often through
azeotropic distillation.[6]

Reaction Mechanism and Rationale

The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution
steps. The acid catalyst protonates the carbonyl oxygen of octanoic acid, enhancing its
electrophilicity. The nucleophilic oxygen of 2-propylheptanol then attacks the carbonyl carbon,
leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a
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water molecule yield the ester. The use of an excess of one reactant or the removal of water
shifts the equilibrium towards the product side, maximizing the yield.[6][7]

Step-by-Step Laboratory Synthesis Protocol

Materials:

e Octanoic acid (1.0 eq)

o 2-Propylheptanol (1.5 eq)

o Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mol%)
e Toluene (as a solvent for azeotropic water removal)

» 5% Sodium bicarbonate solution

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate

e Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic
stirrer, separatory funnel, rotary evaporator.

Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add octanoic
acid, 2-propylheptanol, and toluene.

o Catalyst Addition: Slowly add the catalytic amount of concentrated sulfuric acid to the
reaction mixture while stirring.

o Reflux and Water Removal: Assemble the flask with a Dean-Stark apparatus and a reflux
condenser. Heat the mixture to reflux. The water formed during the reaction will be collected
in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water
is collected.[8]
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o Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a
separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize
the acid catalyst and any unreacted octanoic acid) and brine.[8]

e Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the filtrate using a rotary evaporator to remove the toluene.

 Purification: The crude 2-propylheptyl octanoate can be purified by vacuum distillation to
obtain the final product of high purity.

Octanoic Acid +
2-Propylheptanol +

Toluene >

—
H2S04 (cat.)

Reflux with Aqueous Workup Drying (MgSO4) Vacuum Pure 2-Propylheptyl
Dean-Stark Trap (NaHCOs3, Brine) & Filtration Distillation Octanoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-propylheptyl octanoate.

Analytical Characterization: Spectroscopic and

Chromatographic Profiles
Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for 2-propylheptyl octanoate are not readily available, its *H and 3C
NMR spectra can be reliably predicted based on established chemical shift principles and data
from analogous esters.[9][10][11]

Predicted *H NMR Spectrum (CDCIs):

e ~4.0 ppm (d, 2H): Protons on the methylene group adjacent to the ester oxygen (-O-CHz-).
The doublet arises from coupling with the adjacent methine proton.
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e ~2.3 ppm (t, 2H): Protons on the methylene group alpha to the carbonyl group (-C(=0)-
CH2-).

e ~1.6 ppm (m, 1H): Methine proton on the branched carbon of the alcohol moiety (-CH-).

e ~1.2-1.4 ppm (m, 22H): Overlapping signals from the numerous methylene groups in the
octanoate and 2-propylheptyl chains.

e ~0.9 ppm (t, 9H): Overlapping signals from the three terminal methyl groups (-CHs).
Predicted 13C NMR Spectrum (CDCls3):

e ~174 ppm: Carbonyl carbon (-C=0).

e ~68 ppm: Methylene carbon adjacent to the ester oxygen (-O-CHz-).

e ~38 ppm: Methine carbon of the 2-propylheptyl group.

e ~34 ppm: Methylene carbon alpha to the carbonyl group.

e ~22-32 ppm: Various methylene carbons in the alkyl chains.

e ~14 ppm: Terminal methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2-propylheptyl octanoate is expected to show characteristic absorption
bands for an aliphatic ester.[12][13][14]

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm~?) Vibration Type Intensity
2950-2850 C-H stretch (alkane) Strong
1750-1735 C=0 stretch (ester carbonyl) Strong
1470-1450 C-H bend (alkane) Medium
1300-1000 C-0 stretch (ester) Strong
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Mass Spectrometry (MS)

Under electron ionization (El), 2-propylheptyl octanoate is expected to undergo characteristic
fragmentation patterns, including McLafferty rearrangement and alpha-cleavage.[15][16][17]

Predicted Fragmentation Pattern:
e Molecular lon (M+): A peak at m/z 284, though it may be of low intensity.

e McLafferty Rearrangement: A prominent peak resulting from the rearrangement of the
octanoate chain.

» Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to acylium
ions and fragments from the alcohol moiety.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the separation and identification of 2-propylheptyl octanoate
in complex mixtures.[18]

Hypothetical GC-MS Protocol:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: 250 °C.

Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature
(e.g., 280 °C) to ensure elution.

MS Detector: Electron ionization (El) at 70 eV, with a scan range of m/z 40-400.
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Caption: General workflow for GC-MS analysis.
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Applications in Drug Development: A Prospective
Outlook

While 2-propylheptyl octanoate is well-established in the cosmetics industry as an emollient, its
properties suggest potential applications in drug development, particularly in topical and
transdermal delivery systems.[1][5]

Vehicle for Lipophilic Drugs: Its non-polar, oily nature makes it a suitable solvent and vehicle
for lipophilic active pharmaceutical ingredients (APIs) that have poor water solubility.[19]

o Permeation Enhancer: As an ester, it may act as a permeation enhancer, facilitating the
transport of APIs across the stratum corneum. The branched structure could disrupt the lipid
lamellae of the skin more effectively than linear esters.

» Emulsion Stabilizer: I1ts emulsifying properties could be beneficial in the formulation of
creams and lotions, ensuring a stable and homogenous distribution of the API.[1]

e Non-irritating and Safe Profile: The Cosmetic Ingredient Review (CIR) Expert Panel has
concluded that alkyl esters, including propylheptyl caprylate, are safe for use in cosmetics
when formulated to be non-irritating, suggesting a favorable preliminary safety profile for
topical pharmaceutical applications.[2]

Further research is required to fully elucidate its potential in drug delivery, including studies on
drug solubility, skin permeation kinetics, and formulation stability.

Safety and Toxicology

The available toxicological data for 2-propylheptyl octanoate is limited. However, it is
considered to be of low acute toxicity via oral and dermal routes and is not a skin sensitizer.[5]
It is also not considered to be mutagenic or genotoxic.[5] For comprehensive safety
assessment in pharmaceutical applications, further studies on chronic toxicity, reproductive
toxicity, and metabolism would be necessary.

Conclusion

2-Propylheptyl octanoate is a branched-chain ester with a unique set of physicochemical
properties that make it a valuable compound in various applications. While its use in cosmetics
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is well-documented, its potential in drug development as a vehicle for lipophilic drugs and a
permeation enhancer warrants further investigation. This guide provides a comprehensive
overview of its synthesis, characterization, and potential applications, serving as a valuable
resource for researchers and scientists in the field. The development of a more complete
experimental dataset for its physical and toxicological properties will be crucial for its broader
adoption in pharmaceutical formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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